Enzymatic Potency Comparison: Topoisomerase II Inhibitor 8 vs. Etoposide vs. Doxorubicin (Topo II IC50)
Topoisomerase II inhibitor 8 exhibits an enzymatic IC50 of 0.52 μM against human DNA topoisomerase II . In comparison, the clinical Top2 poison etoposide demonstrates significantly lower enzymatic inhibitory potency with a reported Top2 IC50 of approximately 60.3 μM in standard decatenation assays . Doxorubicin, another widely used Top2 poison, exhibits enzymatic inhibition with an IC50 of 2.67 μM against Top2 . This represents an approximate 116-fold higher enzymatic inhibitory potency for Topoisomerase II inhibitor 8 relative to etoposide and a 5.1-fold higher potency relative to doxorubicin.
| Evidence Dimension | Topoisomerase II enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.52 μM |
| Comparator Or Baseline | Etoposide: 60.3 μM; Doxorubicin: 2.67 μM |
| Quantified Difference | ~116-fold more potent vs. etoposide; ~5.1-fold more potent vs. doxorubicin |
| Conditions | Human DNA topoisomerase II enzymatic decatenation / relaxation assays |
Why This Matters
This potency differential enables investigators to achieve robust Top2 inhibition at substantially lower compound concentrations, reducing solvent exposure, minimizing off-target confounding effects at high micromolar dosing, and enabling more physiologically relevant experimental windows.
